Derazantinib dihydrochloride
CAS No.: 1821329-75-2
Cat. No.: VC0525675
Molecular Formula: C29H31Cl2FN4O
Molecular Weight: 541.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1821329-75-2 |
|---|---|
| Molecular Formula | C29H31Cl2FN4O |
| Molecular Weight | 541.5 g/mol |
| IUPAC Name | (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C29H29FN4O.2ClH/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29;;/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34);2*1H/t26-;;/m1../s1 |
| Standard InChI Key | OLDWOVJAXRWCGT-FBHGDYMESA-N |
| Isomeric SMILES | COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl |
| SMILES | Cl.Cl.COCCNCCc1cccc(Nc2ncc3C[C@@H](c4ccccc4F)c5ccccc5c3n2)c1 |
| Canonical SMILES | COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Derazantinib dihydrochloride is the dihydrochloride salt form of derazantinib, an orally bioavailable multi-kinase inhibitor. The compound possesses the following molecular characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C29H31Cl2FN4O |
| Molecular Weight | 541.49 |
| CAS Number | 1821329-75-2 |
The compound's salt form may contribute to its pharmacokinetic profile, potentially enhancing its stability, solubility, or bioavailability compared to the parent compound .
Pharmacological Classification
Derazantinib belongs to the class of targeted kinase inhibitors, specifically those targeting the fibroblast growth factor receptor (FGFR) pathway. It is characterized by its multi-kinase inhibitory activity with particular affinity for FGFR1, FGFR2, and FGFR3, making it a pan-FGFR inhibitor. Additionally, derazantinib exhibits inhibitory activity against other kinases, including colony stimulating factor-1 receptor (CSF1R) and vascular endothelial growth factor receptor-2 (VEGFR2) .
This multi-targeted kinase inhibition profile potentially differentiates derazantinib from other FGFR inhibitors in clinical development and may contribute to its unique therapeutic profile in treating intrahepatic cholangiocarcinoma harboring FGFR2 genetic alterations .
Mechanism of Action
FGFR Signaling Pathway Inhibition
Derazantinib functions primarily through inhibition of FGFR1-3 kinases, with particular relevance to FGFR2 signaling in the context of intrahepatic cholangiocarcinoma. The compound demonstrates potent inhibitory activity against these receptors, thereby blocking downstream signaling pathways that promote cancer cell survival, proliferation, and metastasis .
Additional Kinase Targets
Beyond FGFR inhibition, derazantinib exhibits activity against additional kinases that may contribute to its therapeutic effects:
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CSF1R Inhibition: CSF1R plays a role in tumor-associated macrophage function, suggesting potential immunomodulatory effects of derazantinib.
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VEGFR2 Inhibition: VEGFR2 is critical in tumor angiogenesis, indicating derazantinib may possess anti-angiogenic properties.
This multi-kinase inhibitory profile potentially offers a differentiated therapeutic approach compared to more selective FGFR inhibitors, potentially addressing multiple oncogenic pathways simultaneously .
Clinical Development in Intrahepatic Cholangiocarcinoma
Rationale for FGFR2 Inhibition in iCCA
Intrahepatic cholangiocarcinoma represents a challenging malignancy with limited therapeutic options. Next-generation sequencing has identified actionable genetic aberrations in iCCA, including FGFR2 fusions, mutations, and amplifications, occurring in approximately 10-15% of cases. These genetic alterations result in constitutive activation of FGFR2 signaling, promoting tumor growth and survival, thus providing a clear rationale for FGFR inhibition as a therapeutic strategy .
FIDES-01 Study Findings
The phase 2 FIDES-01 study (NCT03230318) further evaluated derazantinib in patients with locally advanced or metastatic iCCA. This study included two cohorts: patients with FGFR2 fusions (cohort 1) and patients with FGFR2 mutations or amplifications (cohort 2) .
Results from this study showed:
These results demonstrated clinically meaningful efficacy of derazantinib across different FGFR2 genetic alterations in iCCA patients .
Interim Analysis in FGFR2 Mutated or Amplified iCCA
An interim analysis of patients with locally advanced or inoperable cholangiocarcinoma with FGFR2 gene mutations or amplifications provided additional evidence of derazantinib's activity. Among 14 evaluable patients with at least one tumor assessment, the disease control rate was 79%, including one patient with a complete response, one patient with an unconfirmed partial response, and nine patients with stable disease as best response .
At least eight patients met the primary endpoint of progression-free survival of at least three months, with assessment of the remaining patients planned for later analysis. These results supported the therapeutic potential of derazantinib in iCCA patients with FGFR2 mutations or amplifications, a population with limited evidence of successful treatment with other FGFR inhibitors .
| Adverse Event | Incidence (%) |
|---|---|
| Asthenia/Fatigue | 69.0% |
| Eye Toxicity | 41.4% |
| Hyperphosphatemia | 75.9% |
Grade ≥3 adverse events occurred in 8 patients (27.6%), suggesting a manageable safety profile for most patients .
Comparison to Other FGFR Inhibitors
The clinical safety profile of derazantinib has been reported as well-manageable and compares favorably to the FGFR inhibitor class. Particularly notable is the reported low incidence of drug-related hand-foot syndrome, stomatitis, retinal and nail toxicity, adverse events that are commonly associated with other FGFR inhibitors .
This differentiated safety profile may potentially influence treatment selection and adherence in clinical practice, potentially offering advantages in long-term treatment scenarios.
Current Development Status
Ongoing Clinical Trials
Derazantinib continues to be evaluated in clinical trials, including:
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The pivotal FIDES-01 study (NCT03230318), which is investigating derazantinib in patients with iCCA and FGFR2 gene fusions or FGFR2 gene mutations or amplifications. This study has a planned enrollment of approximately 100 patients in substudy 1 (iCCA with FGFR2 fusions) and up to approximately 43 evaluable patients in substudy 2 (iCCA with FGFR2 mutations or amplifications) .
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Additional studies under the FIDES program, which is also investigating derazantinib in patients with urothelial and gastric cancer harboring various FGFR genetic aberrations .
Future Directions
The emergence of derazantinib and other FGFR inhibitors highlights the importance of molecular profiling in cholangiocarcinoma to identify patients who may benefit from targeted therapies. The promising results observed with derazantinib across different FGFR2 genetic alterations suggest potential for broader application in precision medicine approaches to iCCA treatment .
Future development may include:
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Combination strategies with other targeted agents, immunotherapies, or standard chemotherapy
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Investigation in earlier disease settings
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Expanded application to other FGFR-altered tumor types
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Development of biomarkers for patient selection and response prediction
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